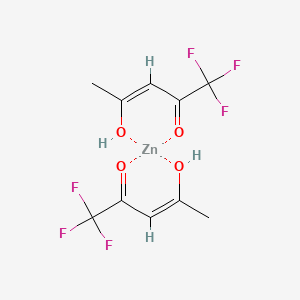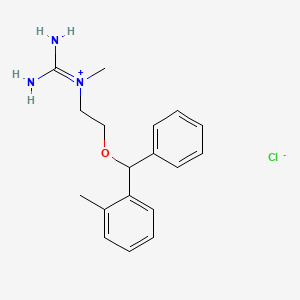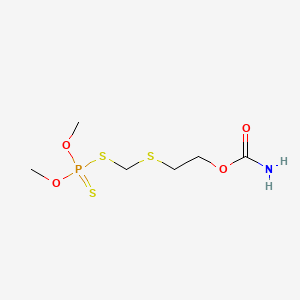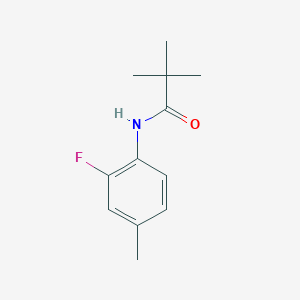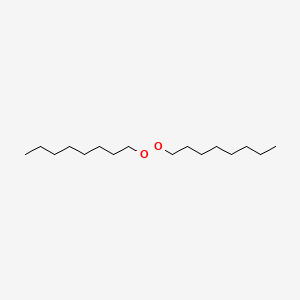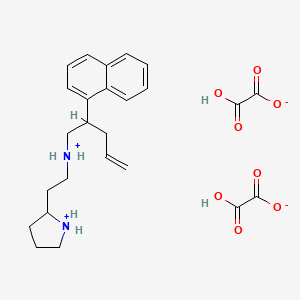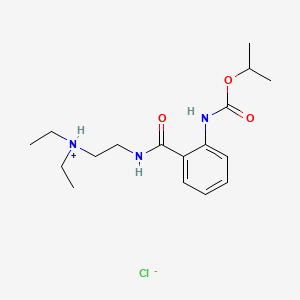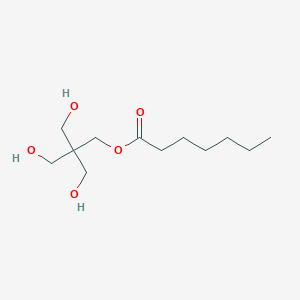
N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide: is a chemical compound with the molecular formula C24H22N4O2P2 . It is known for its unique structure, which includes two phosphorus atoms and a diazadiphosphetidine ring.
准备方法
The synthesis of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of tetraphenylphosphonium salts with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
化学反应分析
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-nitrogen compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
作用机制
The mechanism of action of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound’s phosphorus-nitrogen framework allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The specific pathways involved depend on the context of its application, whether in catalysis, material science, or biological systems .
相似化合物的比较
N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide can be compared with other similar compounds, such as:
Tetraphenylphosphonium salts: These compounds share the tetraphenylphosphonium moiety but lack the diazadiphosphetidine ring, making them less structurally complex.
Diazadiphosphetidine derivatives: Compounds with similar diazadiphosphetidine rings but different substituents can be compared to highlight the unique properties conferred by the tetraphenyl groups.
Phosphorus-nitrogen compounds: Other phosphorus-nitrogen compounds, such as phosphazenes, can be compared to emphasize the distinct reactivity and applications of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide.
属性
CAS 编号 |
13824-04-9 |
|---|---|
分子式 |
C24H22N4O2P2 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
2,4-dioxo-2-N,4-N,1,3-tetraphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C24H22N4O2P2/c29-31(25-21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)32(30,26-22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H,(H,25,29)(H,26,30) |
InChI 键 |
OKYVWDASQAVFMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NP2(=O)N(P(=O)(N2C3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


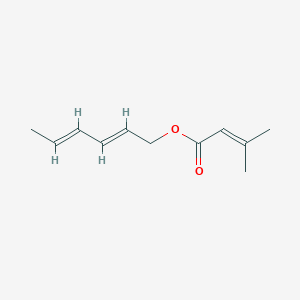
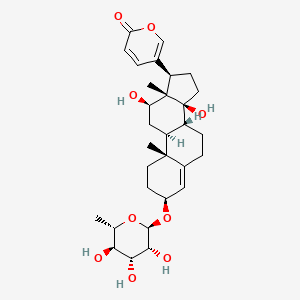
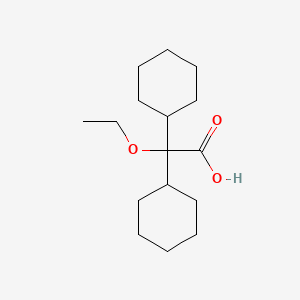
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
